
Monopotassium peroxymonosulfate
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Overview
Description
Monopotassium peroxymonosulfate (PMS, KHSO₅), commercially known as Oxone®, is a triple salt with the formula 2KHSO₅·KHSO₄·K₂SO₄ and a molecular weight of 307.38 g/mol . PMS is widely used in organic synthesis for selective oxidations (e.g., epoxidation of alkenes, sulfoxidation) and in environmental remediation as a precursor for generating reactive oxygen species (ROS) like sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH) . Its activation mechanisms include heat, UV light, transition metals, and carbon-based catalysts, enabling efficient degradation of pollutants such as pharmaceuticals, pesticides, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monopotassium peroxymonosulfate is synthesized from peroxysulfuric acid, which is generated in situ by combining oleum (fuming sulfuric acid) and hydrogen peroxide. The resulting solution is carefully neutralized with potassium hydroxide, allowing the crystallization of the triple salt mixture .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process. The key steps involve the controlled reaction of oleum and hydrogen peroxide to form peroxysulfuric acid, followed by neutralization with potassium hydroxide. The crystallized product is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Monopotassium peroxymonosulfate primarily undergoes oxidation reactions due to its strong oxidative properties. It can oxidize a wide range of organic and inorganic compounds.
Common Reagents and Conditions:
Oxidation of Aldehydes to Carboxylic Acids: this compound can oxidize aldehydes to carboxylic acids in the presence of water or alcoholic solvents.
Epoxidation of Alkenes: It can epoxidize terminal alkenes, converting them into epoxides.
Oxidation of Sulfides to Sulfones: Sulfides can be oxidized to sulfones using this compound.
Oxidation of Tertiary Amines to Amine Oxides: Tertiary amines can be converted to amine oxides.
Major Products Formed:
- Carboxylic acids from aldehydes
- Epoxides from alkenes
- Sulfones from sulfides
- Amine oxides from tertiary amines
Scientific Research Applications
Chemical Properties and Characteristics
Monopotassium peroxymonosulfate, commonly referred to as potassium monopersulfate or Oxone, is a strong oxidizing agent with the chemical formula KHSO5. It is known for its stability, solubility in water, and ability to release active oxygen upon decomposition. The compound is hygroscopic and forms a white granular solid that is effective in various aqueous solutions.
Water Treatment
This compound is extensively used in water treatment processes:
- Swimming Pools : It serves as a non-chlorine shock oxidizer to control algae and maintain water clarity, preventing precipitate formation .
- Wastewater Treatment : The compound acts as an odor control agent and aids in the degradation of organic pollutants .
Cleaning and Disinfection
The compound is utilized for its disinfectant properties:
- Healthcare Settings : It effectively inactivates various viruses, including poliovirus and adenovirus, making it suitable for cleaning instruments and surfaces in hospitals .
- Household Products : this compound is incorporated into laundry bleaches, scouring powders, and denture cleansers due to its strong oxidizing capabilities .
Soil Remediation
Research indicates that this compound can be employed in soil remediation efforts, particularly for the degradation of contaminants such as dyes and pesticides. Its ability to generate reactive oxygen species enhances the degradation rates of these pollutants .
Catalytic Processes
Recent studies have explored the use of this compound in catalytic processes for environmental cleanup. For instance, it has been activated by manganese dioxide to degrade organic dyes effectively . This application highlights its potential in advanced oxidation processes.
Disinfection Efficacy
A study evaluated the efficacy of this compound against various viral pathogens. Results indicated significant reductions in viral load on contaminated surfaces, demonstrating its potential as a broad-spectrum disinfectant in healthcare settings .
Wastewater Treatment Performance
In another case study focusing on wastewater treatment, this compound was tested for its ability to remove organic pollutants from industrial effluents. The findings showed that it could effectively reduce chemical oxygen demand (COD) levels by up to 70%, making it an effective treatment option .
Summary of Applications
Application Area | Description |
---|---|
Water Treatment | Used as a shock oxidizer in swimming pools and for odor control in wastewater treatment |
Cleaning & Disinfection | Effective against viruses; used in healthcare for cleaning instruments and surfaces |
Soil Remediation | Degrades contaminants like dyes and pesticides; enhances pollutant degradation rates |
Catalytic Processes | Activated by catalysts to enhance degradation of organic pollutants |
Mechanism of Action
The oxidative action of monopotassium peroxymonosulfate involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and sulfate radicals (SO4•−). These radicals are highly reactive and can oxidize a wide range of organic and inorganic compounds. The mechanism typically involves the transfer of electrons from the substrate to the oxidizing agent, leading to the formation of oxidized products .
Comparison with Similar Compounds
Potassium Persulfate (K₂S₂O₈, PDS)
Property | PMS (KHSO₅) | PDS (K₂S₂O₈) |
---|---|---|
CAS Number | 70693-62-8 | 7727-21-1 |
Redox Potential (V) | 1.82 | 2.01 |
Solubility (20°C) | >250 g/L | 520 g/L |
Primary ROS | SO₄•⁻, •OH, ¹O₂ | SO₄•⁻ |
Activation Methods | Heat, UV, metals, carbon | Heat, UV, alkaline pH |
pH Range Efficacy | 3–9 (broad) | Acidic conditions |
- Oxidation Pathways: PMS generates SO₄•⁻ (2.5–3.1 V) and •OH (1.7–2.7 V) via peroxide bond cleavage, while PDS primarily produces SO₄•⁻. PMS also enables non-radical pathways (e.g., singlet oxygen, ¹O₂, or direct electron transfer) for selective pollutant degradation .
- Efficiency: PMS outperforms PDS in neutral pH environments due to its higher solubility and dual radical mechanisms. For example, PMS/Fe-doped g-C₃N₄ achieved >95% degradation of phenolic compounds via high-valent iron-oxo species, whereas PDS requires harsher activation .
- Environmental Impact : PMS exhibits lower metal leaching (e.g., Cu²⁺ leaching <1.5 μg/L) compared to PDS systems, reducing secondary pollution risks .
Hydrogen Peroxide (H₂O₂)
Property | PMS (KHSO₅) | H₂O₂ |
---|---|---|
Redox Potential (V) | 1.82 | 1.76 |
ROS Half-Life | Minutes (SO₄•⁻) | Seconds (•OH) |
Activation Methods | Diverse (UV, metals) | UV, Fenton’s reagents |
pH Sensitivity | Broad (3–9) | Narrow (acidic) |
- Mechanistic Flexibility : PMS produces longer-lived SO₄•⁻ radicals, which are less scavenged by natural organic matter compared to H₂O₂-derived •OH. For instance, PMS/UV systems degraded 90% of tetracycline at pH 7, while H₂O₂/UV required acidic pH for similar efficacy .
Sodium Percarbonate (Na₂CO₃·1.5H₂O₂)
Property | PMS (KHSO₅) | Na₂CO₃·1.5H₂O₂ |
---|---|---|
Oxidizing Species | SO₄•⁻, •OH, ¹O₂ | •OH, CO₃•⁻ |
Stability | High (solid storage) | Low (moisture-sensitive) |
Cost | Moderate | Low |
- Applications: Sodium percarbonate is cost-effective for small-scale water treatment but less effective for recalcitrant pollutants.
Key Research Findings
- Non-Radical Mechanisms: PMS alone selectively degrades sulfonamide antibiotics via ¹O₂ and direct oxidation, achieving >95% removal without radical scavengers .
- Catalyst Synergy: Fe-doped g-C₃N₄/PMS systems degrade 4-chlorophenol via high-valent iron-oxo species (≡Feⱽ=O), avoiding radical quenching by background organics .
- pH Adaptability : PMS/CuFe₂O₄ spinel maintains >80% efficiency at pH 7–8, whereas PDS systems decline sharply above pH 5 .
Data Tables
Table 1. Radical Properties in PMS vs. PDS Systems
Radical | Oxidation Potential (V) | Half-Life (μs) | Primary Activation Method |
---|---|---|---|
SO₄•⁻ | 2.5–3.1 | 30–40 | PMS/UV, PMS/Fe³⁺ |
•OH | 1.7–2.7 | <1 | H₂O₂/UV, Fenton’s |
¹O₂ | 0.65–1.0 | 2–4 | PMS/Carbon catalysts |
Table 2. Pollutant Degradation Efficiency
Pollutant | System | Degradation (%) | Time (min) | pH |
---|---|---|---|---|
Tetracycline | PMS/WO₃/Diatomite | 98 | 30 | 7 |
Rhodamine B | PMS/α-MnO₂ | 95 | 60 | 6 |
Sulfamethoxazole | PMS alone | 97 | 120 | 7 |
Biological Activity
Monopotassium peroxymonosulfate (MPS), commonly known as potassium monopersulfate or Oxone, is an oxidizing agent with significant biological activity. This article explores its mechanisms of action, applications in disinfection, and effects on various microorganisms.
- Chemical Formula : KHSO₅
- Molecular Weight : 168.17 g/mol
- CAS Number : 10058-23-8
- EINECS Number : 233-187-4
MPS is a white crystalline solid that is soluble in water and serves as a powerful oxidizer, capable of breaking down a wide range of organic compounds and pathogens.
MPS acts primarily through oxidative mechanisms. It generates reactive oxygen species (ROS) when dissolved in water, which can disrupt cellular structures and functions in microorganisms. The oxidation potential of MPS is measured at +1.81 V, making it a strong oxidizing agent capable of oxidizing various substrates:
- Aldehydes to Carboxylic Acids
- Alkenes to Epoxides
- Sulfides to Sulfones
These reactions contribute to its effectiveness as a disinfectant and antimicrobial agent.
Biological Activity Against Microorganisms
MPS has demonstrated broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and spores. Some notable findings include:
- Bacterial Inactivation : MPS has been shown to damage the inner membrane of bacterial spores, such as those from Bacillus cereus, leading to spore inactivation . Studies indicate that treatment with MPS can lead to significant reductions in spore viability.
- Viral Activity : MPS is effective against non-enveloped viruses, making it suitable for use in environments where viral contamination is a concern .
- Fungal and Protozoal Activity : The compound has also been reported to exhibit antifungal properties, effectively killing various molds and yeasts .
Applications in Disinfection
MPS is widely used in various industries due to its potent disinfecting properties:
- Water Treatment : MPS is employed in swimming pools and spas as a non-chlorine oxidizer to control algae and pathogens .
- Agriculture : It is utilized for disinfecting surfaces in livestock farms, particularly for preventing diseases like foot-and-mouth disease and African swine fever .
- Food Industry : MPS is used to sanitize equipment and surfaces to reduce microbial load in food processing environments.
Case Study 1: Efficacy Against Bacterial Spores
A study evaluated the effectiveness of MPS against Bacillus cereus spores. Results indicated that treatment with MPS at varying concentrations led to over 5 log reductions in spore counts within minutes of exposure. The study highlighted the rapid action of MPS compared to traditional disinfectants .
Case Study 2: Viral Disinfection
In another investigation, MPS was tested for its virucidal activity against enteric viruses. The results showed that MPS could effectively reduce viral titers by more than 99% within 10 minutes of contact time, demonstrating its potential as a surface disinfectant in healthcare settings .
Comparative Efficacy Table
Microorganism Type | Reduction Rate (%) | Contact Time (minutes) | Concentration (g/L) |
---|---|---|---|
Bacillus cereus | >99% | 5 | 1 |
Non-enveloped viruses | >99% | 10 | 0.5 |
Fungi | >95% | 5 | 2 |
Q & A
Basic Research Questions
Q. What are the primary methods for activating PMS to generate reactive species in aqueous systems?
PMS activation typically involves transition metals (e.g., Co, Fe), UV irradiation, ozone, or carbon-based catalysts. Transition metals induce radical generation (e.g., sulfate radicals, SO₄•⁻) via electron transfer, while UV/O₃ promotes PMS photolysis or direct oxidation . For example, Co²⁺ activates PMS to produce SO₄•⁻ and •OH, with a second-order rate constant of 2.12 × 10⁴ M⁻¹ s⁻¹ for O₃/PMS systems . Non-metallic activation (e.g., UV at 254 nm) increases radical yields at alkaline pH due to enhanced PMS photolysis .
Q. How can researchers distinguish between radical and non-radical oxidation pathways in PMS-based systems?
Use scavengers (e.g., ethanol for •OH/SO₄•⁻; furfuryl alcohol for ¹O₂) and probe compounds (e.g., nitrobenzene for •OH, atrazine for SO₄•⁻). Radical pathways exhibit rapid pollutant degradation inhibited by scavengers, while non-radical pathways (e.g., singlet oxygen, ¹O₂; high-valent metal-oxo species) show selective oxidation unaffected by radical quenchers. EPR spectroscopy and LC-MS can confirm reactive species .
Q. What analytical techniques are critical for quantifying PMS-derived reactive species?
- Chemical probes : Atrazine degradation kinetics differentiate SO₄•⁻ and •OH contributions .
- EPR spectroscopy : Detects spin-trapped radicals (e.g., DMPO-OH for •OH) or ¹O₂-specific signals (e.g., TEMP-¹O₂ adducts) .
- Kinetic modeling : Quantifies radical exposure ratios (R(ct,•OH) and R(ct,SO₄•⁻)) relative to PMS consumption .
Advanced Research Questions
Q. How does pH influence the radical formation and stability of PMS in advanced oxidation processes (AOPs)?
Alkaline pH (8–11) enhances PMS photolysis and radical yields (e.g., SO₄•⁻ and •OH) due to increased ε(PMS) (13.8–149.5 M⁻¹ cm⁻¹) and O₃/PMS reactivity. However, high pH may favor non-radical pathways (e.g., ¹O₂) via PMS decomposition intermediates. Neutral pH optimizes heterogeneous catalysis (e.g., CuFe₂O₄) by balancing radical generation and catalyst stability .
Q. What mechanisms explain the role of high-valent metal-oxo species in PMS activation?
Fe(III)-doped g-C₃N₆ forms ≡Feⱽ=O via PMS binding to Fe-N sites, enabling selective electron transfer for pollutant degradation. This non-radical pathway avoids scavenging by background organics and dominates in pH 3–8. Kinetic studies show ≡Feⱽ=O formation is proportional to PMS/catalyst dosage . Similar behavior is observed in CoFe₂O₄ systems, where surface Co(III)/Fe(III) redox cycles drive PMS decomposition .
Q. How can researchers resolve contradictions in reported contributions of ¹O₂ vs. radicals in PMS systems?
- Multi-probe validation : Combine 9,10-diphenylanthracene (¹O₂-specific) with radical scavengers to isolate contributions .
- pH-controlled experiments : Non-radical pathways often dominate at extreme pH (e.g., ¹O₂ at pH >10) .
- In-situ characterization : ATR-FTIR and Raman spectroscopy track PMS adsorption and intermediate formation on catalysts .
Q. What methodological approaches address interference from natural organic matter (NOM) and anions in PMS-based AOPs?
- Simulated water matrices : Add humic acid (NOM surrogate) or bicarbonate to assess inhibition mechanisms. For example, NOM scavenges •OH but not SO₄•⁻, altering R(ct,•OH)/R(ct,SO₄•⁻) ratios .
- Anion effects : Cl⁻ promotes halogenation by converting SO₄•⁻ to Cl•, while HCO₃⁻ shifts oxidation to less reactive CO₃•⁻. Pre-treat samples with ion-exchange resins to mitigate interference .
Q. How do catalyst structural properties (e.g., crystallinity, doping) impact PMS activation efficiency?
- Crystallinity : Well-crystallized CuFe₂O₄ exhibits lower metal leaching (<1.5 μg L⁻¹ Co²⁺) and higher stability than amorphous catalysts .
- Doping : Fe(III) in g-C₃N₄ creates active sites for ≡Feⱽ=O formation, enhancing selectivity for phenolic compounds .
- Bimetallic synergism : Mn₁.₈Fe₁.₂O₄ outperforms monometallic oxides due to Mn-Fe redox coupling, with Mn as the primary activation site and Fe enhancing substrate adsorption .
Q. Data Interpretation & Contradictions
Q. Why do some studies report conflicting roles of ¹O₂ in PMS systems?
Discrepancies arise from varying catalyst types (e.g., metal vs. carbon-based) and pH conditions. For instance, quinone-activated PMS generates ¹O₂ via dioxirane intermediates, while transition metals favor radical pathways . Validate mechanisms using isotope-labeled PMS (¹⁸O) to track oxygen sources in ¹O₂ formation .
Q. How can kinetic models reconcile divergent radical yields across studies?
Apply normalized parameters like R(ct,•OH) (ratio of •OH exposure to O₃ exposure) to compare systems. For O₃/PMS, R(ct,•OH) = 0.43 ± 0.1 and R(ct,SO₄•⁻) = 0.45 ± 0.1 per mol O₃ consumed, unaffected by pH . Use density functional theory (DFT) to simulate radical formation pathways and validate with experimental rate constants .
Q. Practical Considerations for Experimental Design
Q. What controls are essential for isolating PMS-specific effects in complex matrices?
- Blank experiments : Test PMS alone (no catalyst) to account for autoxidation or photolysis.
- Scavenger controls : Use tert-butanol (radical scavenger) and NaN₃ (¹O₂ quencher) to partition degradation pathways .
- Catalyst recycling : Assess stability via repeated batch experiments (e.g., CuFe₂O₄ retains >90% activity after 5 cycles) .
Q. How should researchers optimize PMS dosage and catalyst loading?
Conduct dose-response studies with fixed pollutant concentrations (e.g., 10 μM BPA). For Mn₁.₈Fe₁.₂O₄, optimal PMS:catalyst ratio = 1:1 (w/w), achieving >90% BPA degradation in 30 min . Monitor PMS consumption via iodometric titration or HPLC .
Properties
CAS No. |
10058-23-8 |
---|---|
Molecular Formula |
HKO5S |
Molecular Weight |
152.17 g/mol |
IUPAC Name |
potassium;oxido hydrogen sulfate |
InChI |
InChI=1S/K.H2O5S/c;1-5-6(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1 |
InChI Key |
OKBMCNHOEMXPTM-UHFFFAOYSA-M |
SMILES |
OOS(=O)(=O)[O-].[K+] |
Canonical SMILES |
OS(=O)(=O)O[O-].[K+] |
Key on ui other cas no. |
10058-23-8 |
Origin of Product |
United States |
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